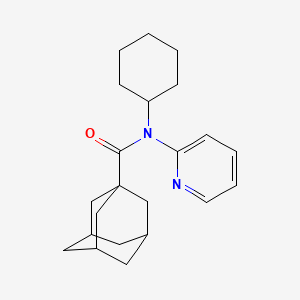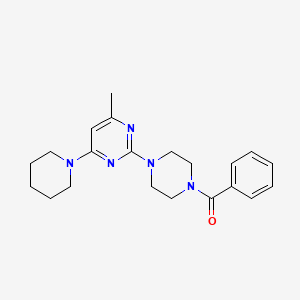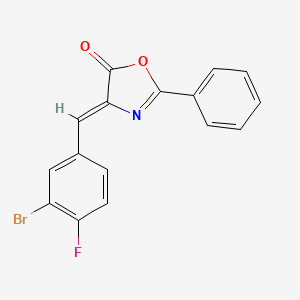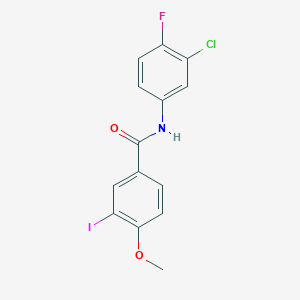
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (CPCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a derivative of adamantanecarboxamide and belongs to the class of NMDA receptor antagonists. In
Mécanisme D'action
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a non-competitive NMDA receptor antagonist. It binds to the ion channel of the NMDA receptor and prevents the influx of calcium ions into the cell. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (Chen et al., 2019).
Biochemical and Physiological Effects
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF) and activate the Akt/mTOR signaling pathway, which is responsible for cell survival and growth. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide can also increase the levels of glutathione and superoxide dismutase, which are involved in antioxidant defense (Cui et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in lab experiments is its high potency and selectivity. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have a higher affinity for the NMDA receptor than other NMDA receptor antagonists such as MK-801 and memantine. However, one of the limitations of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is its low solubility in water, which can make it difficult to administer in lab experiments (Shi et al., 2011).
Orientations Futures
There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide. One potential direction is the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, the anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide could be further explored for the development of novel cancer therapies (Wang et al., 2019).
Conclusion
In conclusion, N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in the fields of neuroscience and cancer research. Its mechanism of action involves the non-competitive inhibition of the NMDA receptor. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide, including the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives and the investigation of its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through recrystallization (Shi et al., 2011).
Applications De Recherche Scientifique
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is in the field of neuroscience. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease (Cui et al., 2018).
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide achieves this by inducing apoptosis and inhibiting cell proliferation (Wang et al., 2019).
Propriétés
IUPAC Name |
N-cyclohexyl-N-pyridin-2-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(22-13-16-10-17(14-22)12-18(11-16)15-22)24(19-6-2-1-3-7-19)20-8-4-5-9-23-20/h4-5,8-9,16-19H,1-3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZDCOCXXQGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carboxylic acid cyclohexyl-pyridin-2-YL-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)

![2-(1-azepanyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B5155503.png)
![3-chloro-N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5155508.png)


![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5155536.png)
![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)

![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)
